molecular formula C10H10Cl2O2 B1586769 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride CAS No. 5542-60-9

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

Cat. No.: B1586769
CAS No.: 5542-60-9
M. Wt: 233.09 g/mol
InChI Key: OODRWLGKUBMFLZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H10ClO2. It is a chlorinated derivative of phenoxyacetic acid and is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-chlorophenol with 2-chloro-2-methylpropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.

    Reduction: It can be reduced to form 2-(4-chlorophenoxy)-2-methylpropanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions.

    Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to study the effects of chlorinated phenoxy compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of herbicides, insecticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.

    2-(4-Chlorophenoxy)acetic Acid: Another chlorinated phenoxy compound with herbicidal properties.

    2-(2,4-Dichlorophenoxy)propionic Acid (Dichlorprop): A herbicide with a similar mode of action.

Uniqueness

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is unique due to its specific reactivity and the types of derivatives it can form. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODRWLGKUBMFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381779
Record name 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5542-60-9
Record name 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5542-60-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-chlorophenoxy)-2-methylpropionic acid (15.0 g) and thionyl chloride (70 ml) was boiled under reflux for 1 hour. The thionyl chloride was distilled off and the residue distilled under vacuum to give 2- (4-chlorophenoxy) -2-methylpropionyl chloride, b.p. 84-87° C. at 0.07 mbar. A solution of this chloride (14.17 g) in dichloromethane (50 ml) was added dropwise to a mixture of 1-(3-aminopropyl)imidazole (7.63 g), triethylamine (6.78 g) and dichloromethane (100 ml) at below 0° C. with stirring. After the addition, the mixture was allowed to warm up to ambient temperature and stirred at this temperature for 2 hours. Saturated aqueous sodium bicarbonate solution (100 ml) was added and the mixture stirred for 1 hour. The mixture was separated and the aqueous layer was washed with dichloromethane. The combined organic layers were dried and evaporated to give a solid which was recrystallised from ethyl acetate to give 2-(4-chlorophenoxy)-N-[3-(imidazol-1-yl)propyl ]-2-methylpropionamide, m.p. 83-84° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(4-Chloro-phenoxy)-2-methyl-propionic acid (0.124 g, 0.58 mmol) and triethylamine (0.09 mL, 0.62 mmol) were combined in CH2Cl2 (2 mL) and cooled to 0° C. Oxalyl chloride (0.05 mL, 0.62 mmol) was added, followed by DMF (3 drops), and the mixture was slowly warmed to room temperature and stirred for 2 hours to give the title compound, which was used directly in the next step.
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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